molecular formula C13H15ClO3 B1326121 Ethyl 5-(2-chlorophenyl)-5-oxovalerate CAS No. 898759-03-0

Ethyl 5-(2-chlorophenyl)-5-oxovalerate

Cat. No. B1326121
CAS RN: 898759-03-0
M. Wt: 254.71 g/mol
InChI Key: NTWPYIIIQMJYGN-UHFFFAOYSA-N
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Description

Ethyl 5-(2-chlorophenyl)-5-oxovalerate, also known as 5-chloro-5-oxovaleric acid ethyl ester, is a synthetic organic compound belonging to the class of esters. It is a colorless solid with a molecular weight of 256.5 g/mol and a melting point of 130-132 °C. It is used in the synthesis of a variety of compounds, including pharmaceuticals, and has been studied for its potential therapeutic applications.

Scientific Research Applications

Anticancer Research

  • Synthesis and Anticancer Evaluation : A novel series of compounds structurally related to Ethyl 5-(2-chlorophenyl)-5-oxovalerate were synthesized and evaluated for their anticancer activity. One of the compounds showed significant activity against various human tumor cell lines, including leukemia, non-small cell lung cancer, renal cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, and breast cancer (Kattimani et al., 2013).

Hypolipidemic Activity

  • Synthesis of Hypolipidemic Agents : Another study focused on the synthesis of derivatives of 5-furyl-4-oxazoleacetic acid, with Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate showing promising hypolipidemic activities in rats (Moriya et al., 1988).

Chemical Synthesis and Characterization

  • Synthesis of Organic Compounds : The compound and its variants have been used in the synthesis of various organic compounds for different applications, such as intermediates in chemical reactions and the development of new pharmaceuticals (Fürstner et al., 2003).

Photovoltaic Properties

  • Applications in Photodiode Fabrication : Derivatives of this compound have been explored for their photovoltaic properties, which are significant for the development of organic–inorganic photodiode technologies (Zeyada et al., 2016).

Metabolic Studies

  • Studies on Metabolism : There are also studies focused on understanding the metabolism of compounds structurally similar to this compound in various animal models (Kobayashi et al., 1987).

Branching in Horticulture

  • Horticultural Applications : Ethyl 5-(4-chlorophenyl)-2H-tetrazole-2-acetate, a related compound, was shown to stimulate lateral branching in apple and pear trees in nursery settings (Larsen, 1979).

properties

IUPAC Name

ethyl 5-(2-chlorophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c1-2-17-13(16)9-5-8-12(15)10-6-3-4-7-11(10)14/h3-4,6-7H,2,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWPYIIIQMJYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645861
Record name Ethyl 5-(2-chlorophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898759-03-0
Record name Ethyl 5-(2-chlorophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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